TDP1 Inhibitor-2
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Overview
Description
TDP1 Inhibitor-2 is a compound designed to inhibit the activity of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in the repair of DNA damage. TDP1 plays a crucial role in the removal of topoisomerase I-DNA adducts, which are formed during the process of DNA replication and transcription. By inhibiting TDP1, this compound can enhance the efficacy of topoisomerase I inhibitors, making it a valuable compound in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TDP1 Inhibitor-2 typically involves multistep organic synthesis. One common approach is the Groebke-Blackburn-Bienayme multicomponent reaction, which allows for the rapid assembly of complex molecules from simple starting materials . This reaction involves the condensation of an aldehyde, an amine, and an isocyanide to form a heterocyclic compound. The reaction conditions often include the use of a solvent such as dimethylformamide and a catalyst like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and reduce waste. The use of automated synthesis platforms can also streamline the production process .
Chemical Reactions Analysis
Types of Reactions
TDP1 Inhibitor-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially enhancing its binding affinity to TDP1.
Substitution: Substitution reactions can introduce new functional groups, allowing for the fine-tuning of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions are often derivatives of this compound with modified functional groups. These derivatives can be tested for their biological activity to identify more potent inhibitors of TDP1 .
Scientific Research Applications
TDP1 Inhibitor-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of DNA repair and the role of TDP1 in this process.
Biology: Researchers use this compound to investigate the cellular response to DNA damage and the pathways involved in DNA repair.
Mechanism of Action
TDP1 Inhibitor-2 exerts its effects by binding to the catalytic site of TDP1, thereby preventing the enzyme from hydrolyzing the phosphodiester bond between DNA and topoisomerase I. This inhibition leads to the accumulation of topoisomerase I-DNA adducts, which can induce cell death in rapidly dividing cancer cells. The molecular targets of this compound include the catalytic residues of TDP1, such as histidine, lysine, and asparagine, which are essential for the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Furamidine: A potent TDP1 inhibitor that binds to both single- and double-stranded DNA.
Thiazolidine-2,4-dione derivatives: These compounds have been shown to inhibit TDP1 and are being explored for their potential in cancer therapy.
7-azaindenoisoquinoline derivatives: These compounds act as dual inhibitors of TDP1 and TDP2, enhancing the efficacy of topoisomerase inhibitors.
Uniqueness
TDP1 Inhibitor-2 is unique in its ability to simultaneously access the catalytic pocket and two substrate binding sites of TDP1. This multivalent binding mode enhances its inhibitory potency and makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C25H14Cl2O5 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
7-[(2,6-dichlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C25H14Cl2O5/c26-20-5-3-6-21(27)19(20)13-30-15-8-9-16-17(12-24(28)31-23(16)11-15)18-10-14-4-1-2-7-22(14)32-25(18)29/h1-12H,13H2 |
InChI Key |
QEOYHBDGERTIQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=C(C=CC=C5Cl)Cl |
Origin of Product |
United States |
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